
Hydroxymethylenetanshiquinone
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Hydroxymethylenetanshiquinone typically involves the extraction from the roots of Salvia miltiorrhiza Bge . The compound can be isolated using solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone . The extraction process is followed by purification steps to obtain the pure compound.
Industrial Production Methods: Industrial production methods for this compound are not well-documented. the extraction and purification processes used in laboratory settings can be scaled up for industrial production. The use of efficient extraction techniques and advanced purification methods can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: Hydroxymethylenetanshiquinone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its biological activities.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles . The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired transformations.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions can lead to the formation of quinone derivatives, while reduction reactions can yield hydroquinone derivatives .
Scientific Research Applications
Hydroxymethylenetanshiquinone has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry .
Chemistry: In chemistry, this compound is used as a starting material for the synthesis of various derivatives.
Biology: In biological research, this compound is investigated for its effects on cellular processes. It has been shown to inhibit the proliferation of tumor cells, making it a promising candidate for anti-cancer therapies .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. Its anti-tumor properties have led to studies on its use in cancer treatment . Additionally, its effects on other diseases and conditions are being investigated.
Industry: In the industrial sector, this compound is used in the development of new materials and products. Its unique chemical properties make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of Hydroxymethylenetanshiquinone involves its interaction with molecular targets and pathways within cells . It exerts its effects by modulating signaling pathways that regulate cell proliferation, apoptosis, and other cellular processes . The specific molecular targets and pathways involved in its action are still under investigation.
Comparison with Similar Compounds
Hydroxymethylenetanshiquinone is part of a series of compounds with similar structures but different functional groups and substructures . Some of the similar compounds include:
- Methylenetanshinquinone (CAS#67656-29-5)
- 1,2-Dihydrotanshinquinone (CAS#77769-21-2)
- Tanshinone I (CAS#568-73-0)
- Isosalviamine A (CAS#878475-29-7)
- Isosalviamine B (CAS#878475-30-0)
- Tanshinol B (CAS#189290-30-0)
- Przewaquinone C (CAS#96839-29-1)
- Tanshindiol B (CAS#97465-70-8)
- Tanshindiol C (CAS#97465-71-9)
- Tanshindiol A (CAS#97411-46-6)
- Tanshinlactone (CAS#105351-70-0)
- Neoprzewaquinone A (CAS#630057-39-5)
These compounds share a similar core structure but differ in their functional groups, leading to variations in their physicochemical properties, bioactivity, and pharmacological properties
Properties
Molecular Formula |
C18H14O4 |
---|---|
Molecular Weight |
294.3 g/mol |
IUPAC Name |
(7S)-7-hydroxy-1-methyl-6-methylidene-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-10,11-dione |
InChI |
InChI=1S/C18H14O4/c1-8-7-22-18-12-4-3-10-9(2)13(19)6-5-11(10)15(12)17(21)16(20)14(8)18/h3-4,7,13,19H,2,5-6H2,1H3/t13-/m0/s1 |
InChI Key |
RUJKJFRMCYQMLH-ZDUSSCGKSA-N |
SMILES |
CC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCC(C4=C)O |
Isomeric SMILES |
CC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CC[C@@H](C4=C)O |
Canonical SMILES |
CC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCC(C4=C)O |
Synonyms |
HMTQ hydroxymethylenetanshinquinone tanshinquinone, hydroxymethylene- |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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